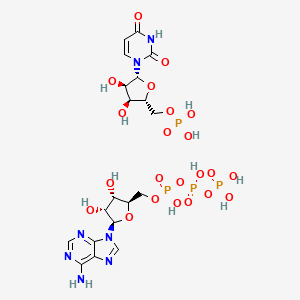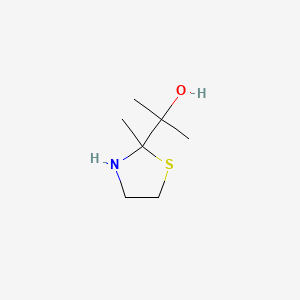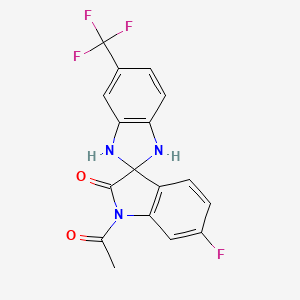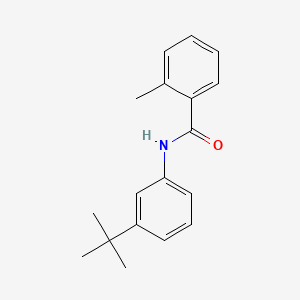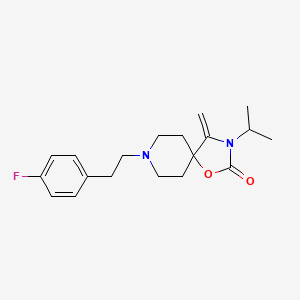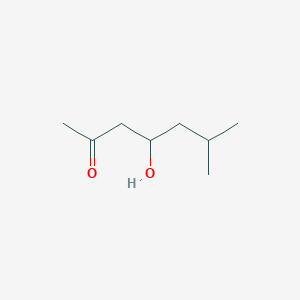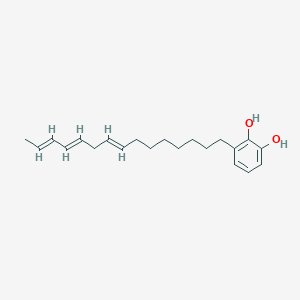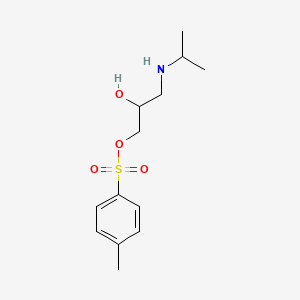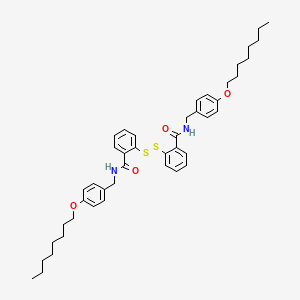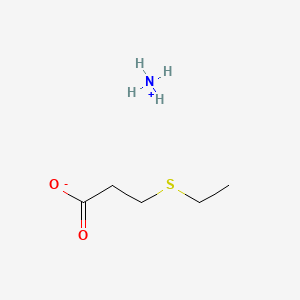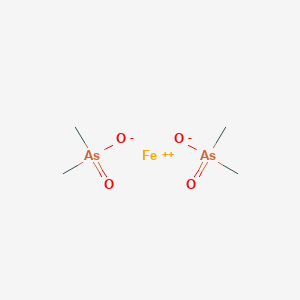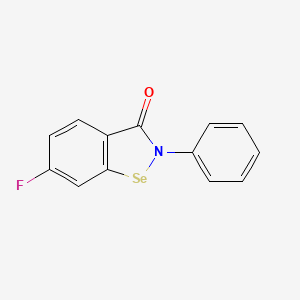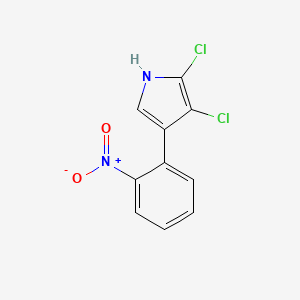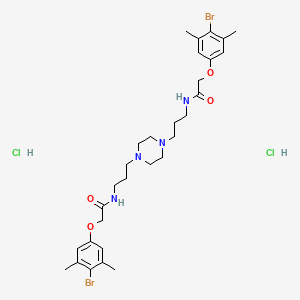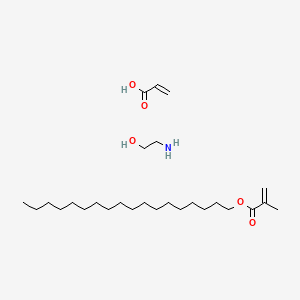
2-Aminoethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol is a complex chemical compound that belongs to the class of acrylate polymers. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is a polymer formed by the reaction of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 2-aminoethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol typically involves a polymerization reaction. The process begins with the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol to form 2-propenoic acid, 2-methyl-, octadecyl ester. This ester is then polymerized with 2-propenoic acid under controlled conditions, such as the presence of a radical initiator and specific temperature and pressure settings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The compounded product with 2-aminoethanol is achieved by mixing the polymer with 2-aminoethanol under specific conditions to ensure proper compounding and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the ester and amino groups.
Reduction: Reduction reactions can occur, particularly targeting the carbonyl groups in the ester moiety.
Substitution: Nucleophilic substitution reactions can take place, especially involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for biomedical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with other molecules, enhancing its functionality in different applications. The aminoethanol component provides additional reactivity, allowing for further modifications and interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, dodecyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
Uniqueness
What sets 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol apart is its unique combination of long-chain ester and aminoethanol functionalities. This combination provides enhanced hydrophobicity, flexibility, and reactivity, making it suitable for a broader range of applications compared to its similar counterparts .
Properties
CAS No. |
167078-12-8 |
|---|---|
Molecular Formula |
C27H53NO5 |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
2-aminoethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C3H4O2.C2H7NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3(4)5;3-1-2-4/h2,4-20H2,1,3H3;2H,1H2,(H,4,5);4H,1-3H2 |
InChI Key |
VQFFAUMJRYTZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)N |
Related CAS |
167078-12-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


